2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide
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Overview
Description
2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide is an organic compound belonging to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds
Preparation Methods
The synthesis of 2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while reduction could produce amines .
Scientific Research Applications
2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins . In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinase 2 (Tyk2) by forming intramolecular hydrogen bonds, which enhances its metabolic stability and permeability . This inhibition can lead to reduced production of certain cytokines, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Similar compounds to 2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide include other benzimidazole derivatives and imidazopyridazine analogs . These compounds share structural features such as the fused benzene and imidazole rings but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its enhanced metabolic stability and permeability due to its ability to form intramolecular hydrogen bonds .
Properties
Molecular Formula |
C13H11N5O |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(2-oxo-1H-pyridin-3-yl)-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C13H11N5O/c14-11(15)7-3-4-9-10(6-7)18-12(17-9)8-2-1-5-16-13(8)19/h1-6H,(H3,14,15)(H,16,19)(H,17,18) |
InChI Key |
PUOKYJMONGPAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=N)N |
Origin of Product |
United States |
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